Manganese tetroxide

Description

Properties

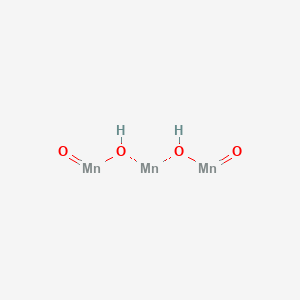

Molecular Formula |

H2Mn3O4 |

|---|---|

Molecular Weight |

230.828 g/mol |

IUPAC Name |

hydroxy(oxo)manganese;manganese |

InChI |

InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |

InChI Key |

AMWRITDGCCNYAT-UHFFFAOYSA-L |

Canonical SMILES |

O[Mn]=O.O[Mn]=O.[Mn] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Manganese Tetroxide (Mn₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of manganese tetroxide (Mn₃O₄), a compound of significant interest in fields ranging from materials science to catalysis. This document outlines the fundamental crystallographic properties, details common experimental protocols for its synthesis and characterization, and presents key structural data in a clear, comparative format.

Introduction to Manganese Tetroxide (Hausmannite)

Manganese tetroxide, naturally occurring as the mineral hausmannite, is a mixed-valence oxide containing both Mn²⁺ and Mn³⁺ ions.[1][2] Its chemical formula is more accurately represented as [Mn²⁺][Mn³⁺]₂O₄.[3][4] Mn₃O₄ belongs to the spinel group of minerals and exhibits a tetragonally distorted spinel structure.[3][4][5] This distortion is a critical feature of its crystal structure and arises from the Jahn-Teller effect associated with the Mn³⁺ ions in the octahedral sites.[4][5] At temperatures exceeding 1473 K (1200 °C), it undergoes a phase transition to a cubic spinel structure.[4][5][6]

Crystallographic Data

The crystal structure of manganese tetroxide is well-characterized. It crystallizes in a tetragonal system with the space group I4₁/amd.[4][5][7] This structure is a distortion of the more common cubic spinel structure. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [1][3][5] |

| Space Group | I4₁/amd (No. 141) | [4][5][7] |

| Lattice Parameters | a = 5.762 Å, c = 9.470 Å | [5] |

| a = 5.765 Å, c = 9.442 Å | [8] | |

| a = 5.763 Å, c = 9.456 Å | [7] | |

| Unit Cell Volume | 314.41 ų | [5] |

| 314.0 ų | [7] | |

| Formula Units (Z) | 4 | [1] |

| Coordination Geometry | Mn²⁺ in tetrahedral sites, Mn³⁺ in octahedral sites | [4][6][9] |

Atomic Coordination and Bond Distances

The spinel structure of Mn₃O₄ consists of a cubic close-packed array of oxygen atoms, with manganese ions occupying tetrahedral and octahedral interstitial sites.[4] Specifically, the divalent manganese ions (Mn²⁺) are located in the tetrahedral sites, while the trivalent manganese ions (Mn³⁺) occupy the octahedral sites.[6][9] The Jahn-Teller distortion of the Mn³⁺O₆ octahedra is a defining characteristic, resulting in elongated octahedra with distinct Mn-O bond lengths.[4][9]

| Atomic Site | Coordination Number | Bonded to | Bond Distances (Å) | Reference(s) |

| Mn²⁺ (Tetrahedral) | 4 | O²⁻ | 2.01 (x1), 2.02 (x3) | [9] |

| Mn³⁺ (Octahedral) | 6 | O²⁻ | 1.93 (x4), 2.28 (x2) | [9] |

| A range of 1.92 - 2.29 Å has also been reported for various Mn³⁺ sites. | [9] |

Experimental Protocols

The synthesis and structural characterization of manganese tetroxide can be achieved through various methods. Below are detailed protocols for common synthesis and analytical techniques.

Synthesis of Mn₃O₄ Nanocrystals via Hydrothermal Method

This method is widely used for the controlled synthesis of Mn₃O₄ nanocrystals.

-

Precursor Preparation : A solution of a manganese salt, such as manganese(II) nitrate (B79036) (Mn(NO₃)₂) or manganese(II) acetate (B1210297) (Mn(CH₃COO)₂), is prepared in a suitable solvent. For example, 1 mL of a 50 wt% Mn(NO₃)₂ solution can be added to 9 mL of oleylamine.[10]

-

Hydrothermal Reaction : The precursor solution is transferred to a Teflon-lined stainless steel autoclave.

-

Heating : The autoclave is sealed and heated to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 10-24 hours).[10][11] The reaction temperature and time can be varied to control the size and morphology of the resulting nanocrystals.[12]

-

Product Recovery : After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed with ethanol (B145695) and water to remove any unreacted precursors and byproducts, and then dried.[10][12]

-

Calcination (Optional) : In some procedures, the dried product is calcined at a higher temperature (e.g., 400 °C) to improve crystallinity and remove any organic surfactants.[12]

Co-precipitation Synthesis of Mn₃O₄ Nanoparticles

Co-precipitation is a simple and rapid method for synthesizing Mn₃O₄ nanoparticles at room temperature.[7][13]

-

Reactant Preparation : An aqueous solution of a manganese salt (e.g., manganese(II) sulfate, MnSO₄·H₂O) is prepared.[12]

-

Precipitation : A precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or urea, is added to the manganese salt solution under vigorous stirring.[12][13] This leads to the formation of manganese hydroxide (Mn(OH)₂) precipitate.

-

Oxidation : The Mn(OH)₂ precipitate is then oxidized to Mn₃O₄. This can be achieved by bubbling air through the solution or by the addition of an oxidizing agent like hydrogen peroxide (H₂O₂).[12][13]

-

Washing and Drying : The resulting Mn₃O₄ precipitate is washed repeatedly with deionized water and ethanol to remove impurities and then dried in an oven.[12]

X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of Mn₃O₄.

-

Sample Preparation : A fine powder of the synthesized Mn₃O₄ is prepared and mounted on a sample holder.

-

Data Collection : The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.

-

Phase Identification : The resulting diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD) to confirm the formation of the hausmannite phase of Mn₃O₄.[14][15][16]

-

Rietveld Refinement : For detailed structural analysis, Rietveld refinement of the powder XRD data is performed. This allows for the precise determination of lattice parameters, atomic positions, and bond lengths.[8]

-

Crystallite Size Calculation : The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Neutron Diffraction Analysis

Neutron diffraction is a powerful technique for studying the magnetic structure of Mn₃O₄, as neutrons are sensitive to the magnetic moments of the atoms.[17][18]

-

Sample Preparation : A powdered sample of Mn₃O₄ is loaded into a suitable container (e.g., a vanadium can) that is transparent to neutrons.

-

Data Collection : The experiment is typically performed at low temperatures (e.g., 4.2 K) to observe the magnetically ordered state.[17] A beam of neutrons is scattered by the sample, and the diffraction pattern is recorded as a function of the scattering angle.

-

Magnetic Structure Determination : The positions and intensities of the magnetic Bragg peaks are analyzed to determine the arrangement of magnetic moments in the crystal lattice.[17][18][19] For Mn₃O₄, neutron diffraction has revealed a complex ferrimagnetic structure below its Curie temperature of approximately 43 K.[6][17]

Visualizations

The following diagrams illustrate key aspects of the manganese tetroxide crystal structure and the workflow for its analysis.

Caption: Experimental workflow for the synthesis and structural analysis of Mn₃O₄.

Caption: Jahn-Teller distortion in the Mn³⁺O₆ octahedron of Mn₃O₄.

Caption: Cation distribution in the tetrahedral and octahedral sites of the Mn₃O₄ spinel structure.

References

- 1. Hausmannite - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. galleries.com [galleries.com]

- 4. mdpi.com [mdpi.com]

- 5. mindat.org [mindat.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

- 13. Rapid solid-state synthesis of Mn3O4 nanocrystals at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. ir.uitm.edu.my [ir.uitm.edu.my]

- 16. fizika.si [fizika.si]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Mn₃O₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex low-temperature magnetic properties of Manganese(II,III) oxide (Mn₃O₄). Mn₃O₄, a spinel-structured material, exhibits a fascinating series of magnetic phase transitions at cryogenic temperatures, making it a subject of significant research interest for applications in magnetic storage, catalysis, and spintronics. This document details the magnetic ordering phenomena, presents key quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the intricate magnetic behaviors.

Low-Temperature Magnetic Phenomena in Mn₃O₄

Bulk Mn₃O₄ undergoes a cascade of magnetic phase transitions as the temperature is lowered. At room temperature, it is paramagnetic. Below the Néel temperature (TN) of approximately 42-43 K, it enters a magnetically ordered state.[1][2] The magnetic behavior is further complicated by subsequent transitions at lower temperatures.

A key feature of Mn₃O₄ is the presence of Mn²⁺ ions on tetrahedral sites and Mn³⁺ ions on octahedral sites within its spinel structure.[3][4] The magnetic interactions between these ions give rise to the complex magnetic ordering. The low-temperature magnetic phases are characterized by a Yafet-Kittel-type ferrimagnetic structure, where the spins on the Mn³⁺ sublattice are canted with respect to the Mn²⁺ spins.[3][5]

As the temperature is decreased below TN, Mn₃O₄ exhibits the following transitions:

-

Paramagnetic to Incommensurate Magnetic Phase (T ≈ 42-43 K): The initial transition from a paramagnetic state is to an incommensurate magnetic structure.[6] In this phase, the magnetic ordering does not have a periodicity that is a simple multiple of the crystal lattice.

-

Incommensurate to Commensurate Ferrimagnetic Phase (T ≈ 33-39 K): Upon further cooling, a transition to a commensurate ferrimagnetic phase occurs.[2][6] This phase is characterized by a triangular spin arrangement, consistent with the Yafet-Kittel model.[3]

-

Further Spin Reorientation (T < 33 K): Additional anomalies in magnetic and specific heat data suggest further rearrangements of the magnetic moments at even lower temperatures.[1]

The magnetic properties of Mn₃O₄ are highly sensitive to particle size. In nanoparticles, the lower temperature magnetic transitions may be suppressed, and phenomena such as superparamagnetism become prominent.[2]

Quantitative Magnetic Data

The following tables summarize the key quantitative data on the low-temperature magnetic properties of Mn₃O₄.

| Parameter | Value | Measurement Conditions | Reference |

| Néel Temperature (TN) | ~42-43 K | Bulk Material | [1][2] |

| Incommensurate-Commensurate Transition | ~33-39 K | Bulk Material | [2][6] |

| Weiss Temperature (θ) | -260 K | Nanoparticles | [5] |

| Coercivity (Hc) | 5800 Oe | MnO@Mn₃O₄ core-shell nanoparticles, 5 K, field-cooled in 50 kOe | [7] |

| Exchange Bias (HE) | 2950 Oe | MnO@Mn₃O₄ core-shell nanoparticles, 5 K, field-cooled in 50 kOe | [7] |

| Blocking Temperature (TB) | 10 K | 1.2 nm nanoparticles | [5] |

Table 1: Key Magnetic Transition Temperatures and Properties of Mn₃O₄.

| Ion Site | Magnetic Moment (μB) | Temperature | Notes | Reference |

| Mn³⁺ | Two distinct moments | 6 K - 30 K | One moment is strongly related to the commensurate-incommensurate transition. | [3] |

| Mn²⁺ | ~5 μB | Low Temperature | Theoretical value for d⁵ configuration. | [3] |

Table 2: Magnetic Moments of Manganese Ions in Mn₃O₄ at Low Temperatures.

Experimental Protocols

The characterization of the low-temperature magnetic properties of Mn₃O₄ relies on a suite of complementary experimental techniques.

Neutron Diffraction

Neutron diffraction is a powerful tool for determining the magnetic structure of materials.

Methodology:

-

Sample Preparation: A polycrystalline powder sample of Mn₃O₄ is placed in a sample holder transparent to neutrons, such as vanadium.

-

Instrumentation: The experiment is performed on a high-resolution powder diffractometer at a neutron source. The sample is cooled to the desired low temperatures using a cryostat.

-

Data Collection: Diffraction patterns are collected at various temperatures, particularly across the magnetic transition temperatures.

-

Data Analysis (Rietveld Refinement): The collected neutron diffraction data is analyzed using the Rietveld refinement method.[8][9] This involves fitting a calculated diffraction pattern based on a structural and magnetic model to the experimental data. The refinement process allows for the determination of lattice parameters, atomic positions, and, crucially, the direction and magnitude of the magnetic moments on the Mn²⁺ and Mn³⁺ sites.[10] The analysis can distinguish between nuclear and magnetic scattering to solve for the magnetic structure.[11]

Magnetization Measurements (DC and AC Susceptibility)

Magnetization measurements provide information on the bulk magnetic properties, such as transition temperatures and magnetic moments.

DC Magnetization (VSM and SQUID Magnetometry):

-

Zero-Field-Cooled (ZFC) Protocol: The sample is cooled from a high temperature (paramagnetic state) to the lowest measurement temperature in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed.

-

Field-Cooled (FC) Protocol: The sample is cooled from a high temperature to the lowest measurement temperature under an applied magnetic field. The magnetization is then measured as a function of temperature upon warming in the same field. The bifurcation of the ZFC and FC curves indicates the onset of magnetic ordering and can reveal phenomena like superparamagnetism.[12]

-

Hysteresis Loops: At a constant low temperature, the magnetic field is swept through a full cycle (e.g., -5 T to +5 T and back) to measure the magnetization response, from which coercivity and remanence can be determined.

AC Magnetic Susceptibility:

-

Instrumentation: An AC susceptometer applies a small, oscillating magnetic field to the sample.[13][14]

-

Measurement: The in-phase (real, χ') and out-of-phase (imaginary, χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency of the AC field.[15][16]

-

Analysis: Peaks in χ' often correspond to magnetic ordering temperatures. A non-zero χ'' indicates dissipative processes and can be used to study the dynamics of the magnetic system, such as in spin glasses or superparamagnetic relaxation.[14][17]

Specific Heat Measurement

Specific heat measurements are crucial for identifying phase transitions, as they often manifest as anomalies (peaks or steps) in the specific heat curve.

Methodology:

-

Calorimetry: The sample is placed in a calorimeter, and its temperature is carefully monitored as a known amount of heat is supplied.

-

Temperature Scan: The specific heat is measured over a range of low temperatures, with high-resolution data collected around the expected magnetic transition temperatures.

-

Data Analysis: The specific heat (Cp) is plotted as a function of temperature. Anomalies in the Cp vs. T curve correspond to phase transitions, and the entropy change associated with the transition can be calculated by integrating the anomaly.[18]

Visualizations of Magnetic Properties and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of the low-temperature magnetic properties of Mn₃O₄.

Caption: Magnetic phase transitions in bulk Mn₃O₄ as a function of decreasing temperature.

Caption: Simplified representation of the Yafet-Kittel ferrimagnetic spin arrangement in Mn₃O₄.

Caption: Experimental workflow for characterizing the low-temperature magnetic properties of Mn₃O₄.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. faculty.unist.ac.kr [faculty.unist.ac.kr]

- 8. hpstar.ac.cn [hpstar.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. neutrons2.ornl.gov [neutrons2.ornl.gov]

- 11. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. AC Magnetic Susceptibility in DC Fields - MagLab [nationalmaglab.org]

- 14. AC Magnetic Susceptometer - EMA - The European Magnetism Association [magnetism.eu]

- 15. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. qdusa.com [qdusa.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Studies of Manganese Tetroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese tetroxide (Mn3O4) nanoparticles are gaining significant attention across various fields, including biomedical applications, catalysis, and energy storage, owing to their unique physicochemical properties.[1][2] However, their increasing use necessitates a thorough understanding of their potential toxicological effects to ensure safe and responsible development. This technical guide provides a comprehensive overview of the current state of toxicological research on Mn3O4 nanoparticles, with a focus on their interactions with biological systems, the underlying mechanisms of toxicity, and detailed experimental protocols for their assessment.

This guide summarizes key quantitative data from in vitro and in vivo studies, outlines detailed methodologies for critical toxicological assays, and visualizes the core signaling pathways implicated in Mn3O4 nanoparticle-induced toxicity.

Synthesis and Physicochemical Characterization of Mn3O4 Nanoparticles

The toxicological profile of nanoparticles is intrinsically linked to their physical and chemical properties. Therefore, a reproducible synthesis method and thorough characterization are paramount for any toxicological investigation.

Experimental Protocol: Synthesis of Mn3O4 Nanoparticles via Co-Precipitation

A widely used method for synthesizing Mn3O4 nanoparticles is chemical co-precipitation due to its simplicity and cost-effectiveness.[3][4]

-

Preparation of Precursor Solution: Dissolve 1M of Manganese Sulfate (B86663) Monohydrate (MnSO4·H2O) in deionized water.

-

Precipitation: While continuously stirring the solution at a constant temperature of 60°C, add 2M Sodium Hydroxide (NaOH) dropwise.

-

pH Adjustment: Maintain the pH of the solution at approximately 11 by adding ammonia (B1221849) solution.

-

Reaction: Continue stirring for 2 hours to allow for the precipitation of the nanoparticles.

-

Washing: Collect the precipitate and wash it multiple times with deionized water to remove any unreacted precursors.

-

Drying: Dry the washed precipitate in a hot air oven at 100°C for 12 hours.

-

Annealing: Anneal the dried powder at 300°C for 2 hours to obtain crystalline Mn3O4 nanoparticles.[3]

Physicochemical Characterization

Prior to toxicological assessment, the synthesized Mn3O4 nanoparticles should be extensively characterized using the following techniques:

-

X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the nanoparticles.[4][5][6]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.[4][5][7]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in a relevant biological medium.[2][4][7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.[6]

In Vitro Toxicology of Mn3O4 Nanoparticles

In vitro studies are crucial for the initial screening of the cytotoxic potential of Mn3O4 nanoparticles and for elucidating the underlying mechanisms of toxicity.

Cytotoxicity Data

The following tables summarize the quantitative data on the cytotoxicity of Mn3O4 nanoparticles in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a substance.

Table 1: IC50 Values of Mn3O4 Nanoparticles in Different Cancer Cell Lines

| Cell Line | Nanoparticle Type | Exposure Time (h) | IC50 (µg/mL) | Reference |

| A549 (Human Lung Carcinoma) | Mn3O4 | 24 | 98 | [8][9] |

| MCF-7 (Human Breast Adenocarcinoma) | Mn3O4 | 24 | 25 | [8][9] |

| U87 (Human Glioblastoma) | Hausmannite Mn3O4 | 72 | 117.7 | [10] |

| FsaR (Fibrosarcoma) | Mn3O4 | Not Specified | Medium Cytotoxicity at 25-100 µg/mL | [11] |

| SCCVII (Carcinoma) | Mn3O4 | Not Specified | High Cytotoxicity at 25-100 µg/mL | [11] |

Table 2: Cytotoxicity Data of Mn3O4 Nanoparticles in Non-Cancerous Cell Lines

| Cell Line | Nanoparticle Type | Exposure Time (h) | Concentration (µg/mL) | Effect | Reference |

| Vero (Monkey Kidney Epithelial) | Mn3O4 | 72 | 50 | High Cell Viability | [4] |

| J774-A1 (Murine Macrophage) | Hausmannite Mn3O4 | 72 | CC50 ~876.38 | Minimal Toxicity | [10] |

| L929 (Fibroblast) | Mn3O4 | Not Specified | 25-100 | Low Cytotoxicity | [11] |

Key Toxicological Assays: Experimental Protocols

2.2.1 Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Nanoparticle Exposure: Treat the cells with various concentrations of Mn3O4 nanoparticles and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

2.2.2 Genotoxicity Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: After exposure to Mn3O4 nanoparticles, harvest the cells and resuspend them in PBS.

-

Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[12][13][14]

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage by measuring the length and intensity of the comet tail.[12][13]

2.2.3 Oxidative Stress Assessment: DCFH-DA Assay

This assay measures the intracellular generation of reactive oxygen species (ROS).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Mn3O4 nanoparticles.

-

DCFH-DA Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[11][15]

-

Washing: Wash the cells again with PBS to remove the excess DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.[16]

-

Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

2.2.4 Mitochondrial Membrane Potential Assessment: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Protocol:

-

Cell Seeding and Treatment: Culture and treat cells with Mn3O4 nanoparticles.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[17][18]

-

Washing: Wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~535/595 nm).[18]

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a hallmark of apoptosis.

2.2.5 Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Lysis: Lyse the treated cells to release the cellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.[19]

-

Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate.[20]

-

Data Analysis: An increase in the signal corresponds to an increase in caspase-3 activity.

Mechanisms of Mn3O4 Nanoparticle-Induced Toxicity: Signaling Pathways

The toxicity of Mn3O4 nanoparticles is often mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Oxidative Stress and the p38 MAPK Signaling Pathway

Exposure to Mn3O4 nanoparticles can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and apoptosis.[21][22][23]

Caption: Mn3O4 NP-induced oxidative stress activates the p38 MAPK pathway.

Mitochondrial-Mediated Apoptosis Pathway

Mn3O4 nanoparticles can induce apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[24][25]

Caption: Mn3O4 NPs trigger apoptosis via the mitochondrial pathway.

In Vivo Toxicology of Mn3O4 Nanoparticles

In vivo studies provide essential information on the systemic effects of Mn3O4 nanoparticles, including their biodistribution, accumulation in organs, and potential for causing tissue damage.

Biodistribution

The biodistribution of nanoparticles is a critical factor in determining their potential toxicity. Studies have shown that intravenously administered manganese-based nanoparticles primarily accumulate in the liver, spleen, and kidneys.[26]

Table 3: In Vivo Toxicity and Biodistribution of Manganese-Based Nanoparticles

| Nanoparticle | Animal Model | Route of Administration | Major Organs of Accumulation | Observed Toxic Effects | Reference |

| Mn3O4 | Preweanling Rats | Oral | Cerebrum, Hypothalamus, Pituitary | High rate of Mn absorption and localization in tissues. | [26] |

| MnO2 | Wistar Rats | Oral | Liver, Spleen, Kidney, Brain | Genotoxicity, biochemical alterations, and histopathological changes. | [27] |

Histopathological Analysis

Histopathological examination of tissues from animals exposed to Mn3O4 nanoparticles is crucial for identifying any morphological changes or damage at the cellular level.

Experimental Protocol: Histopathological Analysis

-

Tissue Collection: Following the in vivo study, euthanize the animals and collect the target organs (e.g., liver, kidneys, spleen, brain).

-

Fixation: Fix the tissues in 10% neutral buffered formalin to preserve their structure.

-

Processing: Dehydrate the tissues through a series of graded alcohols, clear them in xylene, and embed them in paraffin (B1166041) wax.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

-

Staining: Mount the sections on glass slides and stain them with Hematoxylin and Eosin (H&E) to visualize the cellular morphology.

-

Microscopic Examination: Examine the stained tissue sections under a light microscope to identify any pathological changes, such as inflammation, necrosis, or fibrosis.

Conclusion

The toxicological profile of Mn3O4 nanoparticles is complex and depends on their physicochemical properties, the biological system under investigation, and the experimental conditions. The primary mechanisms of toxicity appear to be driven by oxidative stress, leading to mitochondrial dysfunction and apoptosis. This guide provides a foundational understanding of the key toxicological aspects of Mn3O4 nanoparticles and offers detailed protocols for their assessment. Further research is necessary to establish a comprehensive safety profile, particularly concerning long-term exposure and the development of standardized testing strategies. This will be crucial for the responsible advancement of nanotechnology and the safe implementation of Mn3O4 nanoparticles in various applications.

References

- 1. Comparison of manganese oxide nanoparticles and manganese sulfate with regard to oxidative stress, uptake and apoptosis in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. ijsea.com [ijsea.com]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Cellular Toxicity Studies of Commercial Manganese Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ASK1-Signalosome regulates p38 MAPK activity in response to levels of endogenous oxidative stress in the Klotho mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant mediated biosynthesis of Mn3O4 nanostructures and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanopartikel.info [nanopartikel.info]

- 12. Genotoxicity Assessment of Metal-Based Nanocomposites Applied in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 14. 21stcenturypathology.com [21stcenturypathology.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. mpbio.com [mpbio.com]

- 20. bosterbio.com [bosterbio.com]

- 21. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparative Evaluation of the Cytotoxic Effects of Metal Oxide and Metalloid Oxide Nanoparticles: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. quimicatecnologica.bh.cefetmg.br [quimicatecnologica.bh.cefetmg.br]

Quantum Confinement in Mn3O4 Nanocrystals: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of quantum confinement effects in manganese oxide (Mn3O4) nanocrystals, tailored for researchers, scientists, and professionals in drug development. This document delves into the synthesis, characterization, and size-dependent properties of these novel nanomaterials, highlighting their potential in advanced biomedical applications.

Introduction to Quantum Confinement in Mn3O4 Nanocrystals

Quantum confinement is a phenomenon that governs the electronic and optical properties of semiconductor nanocrystals when their size is reduced to the nanometer scale, comparable to the exciton (B1674681) Bohr radius. In Mn3O4 nanocrystals, this effect manifests as a size-dependent tuning of the bandgap energy, leading to altered photoluminescence and other unique physical characteristics. As the particle size decreases, the continuous energy bands of the bulk material transition into discrete, quantized energy levels. This guide explores the fundamental principles of quantum confinement in Mn3O4 and its implications for various applications.

Synthesis of Size-Controlled Mn3O4 Nanocrystals

The ability to precisely control the size of Mn3O4 nanocrystals is paramount to harnessing their quantum confinement effects. Various synthetic methodologies have been developed to achieve monodisperse nanoparticles with tailored dimensions.

Co-Precipitation Method

A facile and widely used approach for synthesizing Mn3O4 nanoparticles is the co-precipitation method. This technique involves the precipitation of manganese precursors in a controlled environment.

Experimental Protocol:

-

Precursor Solution: A solution of a manganese salt, such as manganese sulfate (B86663) (MnSO4·H2O), is prepared in deionized water.

-

Precipitating Agent: A basic solution, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH), is added dropwise to the manganese salt solution under vigorous stirring.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, 60°C, for a specific duration (e.g., 2 hours) to facilitate the formation and growth of the nanoparticles.

-

Washing and Drying: The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and finally dried in an oven.

-

Calcination (Optional): A subsequent calcination step at a higher temperature (e.g., 400°C) can be employed to improve the crystallinity of the nanoparticles.

Thermal Decomposition Method

Thermal decomposition of organometallic precursors at high temperatures is another effective method for producing highly crystalline and monodisperse Mn3O4 nanocrystals.

Experimental Protocol:

-

Precursor Mixture: Manganese(II) acetylacetonate (B107027) is mixed with a high-boiling point solvent and a stabilizing agent (e.g., oleic acid and oleylamine).

-

Heating: The mixture is heated to a high temperature (e.g., 300°C) under an inert atmosphere (e.g., nitrogen).

-

Nucleation and Growth: At this elevated temperature, the precursor decomposes, leading to the nucleation and growth of Mn3O4 nanocrystals. The reaction time at this temperature influences the final size of the nanocrystals.

-

Purification: After cooling, the nanocrystals are precipitated by adding a non-solvent like ethanol and collected by centrifugation. The washing process is repeated to remove excess surfactants.

Hydrothermal Method

The hydrothermal method utilizes high temperatures and pressures to synthesize crystalline nanoparticles in an aqueous solution.

Experimental Protocol:

-

Precursor Solution: An aqueous solution of a manganese salt (e.g., MnCl2·4H2O) and a mineralizer (e.g., NaOH or KOH) is prepared.

-

Autoclave Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a defined period (e.g., 12-24 hours).

-

Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally. The resulting product is then collected, washed, and dried.

Characterization of Mn3O4 Nanocrystals

Thorough characterization is essential to understand the physical and optical properties of the synthesized Mn3O4 nanocrystals.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for visualizing the size, shape, and morphology of nanoparticles.

Experimental Protocol:

-

Sample Preparation: A dilute dispersion of the Mn3O4 nanocrystals in a suitable solvent (e.g., ethanol or hexane) is prepared.

-

Grid Deposition: A drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry completely.

-

Imaging: The grid is then loaded into the TEM for imaging. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

-

Size Distribution Analysis: The size of a statistically significant number of particles (typically >100) is measured from the TEM images to determine the average particle size and size distribution.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material. The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

Experimental Protocol:

-

Sample Preparation: A fine powder of the dried Mn3O4 nanocrystals is prepared.

-

Data Acquisition: The powder is placed on a sample holder, and the XRD pattern is recorded over a specific 2θ range using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phase. The crystallite size is calculated from the full width at half maximum (FWHM) of a prominent diffraction peak.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the optical properties of nanocrystals and observing the effects of quantum confinement. The bandgap energy can be estimated from the absorption spectrum.

Experimental Protocol:

-

Sample Preparation: A stable, dilute dispersion of the Mn3O4 nanocrystals in a transparent solvent (e.g., ethanol or water) is prepared.

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range. A reference cuvette containing only the solvent is used for baseline correction.

-

Bandgap Determination: The optical bandgap is determined by plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor). The bandgap energy is obtained by extrapolating the linear portion of the plot to the energy axis.

Quantum Confinement Effects on Optical Properties

The most direct consequence of quantum confinement in Mn3O4 nanocrystals is the alteration of their optical properties, specifically the bandgap energy and photoluminescence.

Size-Dependent Bandgap Energy

Table 1: Reported Bandgap Energies of Mn3O4 Nanocrystals of Different Sizes

| Nanocrystal Size (nm) | Bandgap Energy (eV) | Synthesis Method | Reference |

| 18 | 1.36 | Solution Combustion | [3] |

| 22 | 1.24 | Solution Combustion | [3] |

| 25 | 1.14 | Solution Combustion | [3] |

| 28 | 1.03 | Solution Combustion | [3] |

| 33 | 0.88 | Solution Combustion | [3] |

Note: The relationship between size and bandgap can be influenced by the synthesis method, capping ligands, and crystallinity.

Photoluminescence

Mn3O4 nanocrystals can exhibit photoluminescence (PL), with the emission wavelength being dependent on the particle size and surface states. For example, 3 nm Mn3O4 nanostructures have been shown to exhibit multiple PL emission bands in the yellow-ultraviolet spectral region.[4] The PL properties are often associated with radiative recombination of excitons and can be influenced by surface defects and trap states.

Visualizing Mechanisms and Workflows

The Principle of Quantum Confinement

The following diagram illustrates the fundamental concept of quantum confinement, showing the transition from continuous energy bands in bulk materials to discrete energy levels in nanocrystals.

Caption: Quantum confinement effect in Mn3O4 nanocrystals.

Experimental Workflow for Synthesis and Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of Mn3O4 nanocrystals.

Caption: Synthesis and characterization workflow.

Applications in Drug Development and Bioimaging

The unique properties of Mn3O4 nanocrystals, particularly their size-tunable characteristics and magnetic behavior, make them promising candidates for various biomedical applications.

Targeted Drug Delivery

Mn3O4 nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to cancer cells. Their porous structure can be utilized to load anticancer drugs, which are then released at the tumor site, minimizing systemic toxicity.

Magnetic Resonance Imaging (MRI)

Mn3O4 nanoparticles can act as T1-weighted contrast agents in MRI. In the acidic tumor microenvironment, Mn3O4 can be reduced to Mn2+ ions, which significantly enhance the T1 relaxation time of surrounding water protons, leading to a brighter MRI signal at the tumor location.

Signaling Pathway for MRI Contrast Enhancement

The following diagram illustrates the mechanism of Mn3O4 nanoparticles as a T1-weighted MRI contrast agent in a tumor microenvironment.

Caption: MRI contrast enhancement by Mn3O4 nanoparticles.

Conclusion

Quantum confinement effects in Mn3O4 nanocrystals offer a powerful tool for tuning their optoelectronic and magnetic properties. The ability to control nanocrystal size through various synthesis methods opens up exciting possibilities for their application in targeted drug delivery and advanced bioimaging. Further research into the precise correlation between size and photoluminescent properties will undoubtedly unlock the full potential of these versatile nanomaterials.

References

electronic band structure of Manganese tetroxide

A Comprehensive Technical Guide to the Electronic Band Structure of Manganese Tetroxide (Mn₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the (Mn₃O₄), a material of significant interest in various technological applications, including catalysis, energy storage, and magnetism. This document summarizes key findings from theoretical and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying concepts.

Introduction to Manganese Tetroxide (Mn₃O₄)

Manganese tetroxide, also known as Hausmannite, is a mixed-valence oxide with the chemical formula Mn₃O₄. It crystallizes in a tetragonally distorted spinel structure under ambient conditions, belonging to the I4₁/amd space group.[1][2] In this structure, Mn²⁺ ions occupy the tetrahedral sites, and Mn³⁺ ions are located at the octahedral sites.[1] This arrangement of cations in different oxidation states and coordination environments gives rise to unique electronic and magnetic properties. At high pressures, Mn₃O₄ undergoes a structural phase transition to a CaMn₂O₄-type post-spinel structure.[3][4] The electronic properties of these two phases differ significantly, primarily due to the distinct local coordination and built-in strain in the post-spinel structure.[3][5]

Crystal and Electronic Structure

The electronic structure of Mn₃O₄ is intrinsically linked to its crystal structure. The Jahn-Teller distortion, originating from the Mn³⁺ ions in the octahedral sites, plays a crucial role in the tetragonal symmetry of the spinel phase at room temperature.[1][6] Mn₃O₄ is characterized as a charge-transfer type insulator.[3][4] Its electronic properties are primarily determined by the hybridization between the Manganese 3d and Oxygen 2p orbitals.[7] The valence band is mainly composed of O 2p states with some contribution from Mn 3d states, while the conduction band is dominated by Mn 3d states.[3][5] A characteristic feature of the electronic structure of both spinel and post-spinel Mn₃O₄ is the splitting of the conduction band.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the structural and electronic properties of Mn₃O₄ from various theoretical and experimental studies.

Table 1: Lattice Parameters of Tetragonal Spinel Mn₃O₄

| a (Å) | c (Å) | c/a ratio | Method | Reference |

| 5.87 | 9.60 | 1.635 | DFT+U | |

| 5.85732 | 9.33123 | 1.59 | GGA | [6] |

| 8.132 | 9.493 | 1.167 | Antiferromagnetic ordering | [8] |

Table 2: Electronic Band Gap of Mn₃O₄

| Phase | Band Gap (eV) | Method | Remarks | Reference |

| Spinel | 0.50 | GGA | --- | [6] |

| Spinel | 1.91(6) | Optical Absorption | Experimental | [4] |

| Spinel | 2.07 | Nanoparticles | [9] | |

| Spinel | 2.51 | Thin film | [9] | |

| Spinel | 2.2 - 2.8 | p-type semiconductor | [10] | |

| Spinel | 1.4 | 3% Ag modified | [11] | |

| Spinel | ~2.44 | CuO/Mn₃O₄/CeO₂ heterojunction | [12] | |

| Post-spinel | 0.94(2) | Optical Absorption | Experimental | [4] |

| Post-spinel | 0.9 - 1.3 eV smaller than spinel | DFT | --- | [3][5] |

| Monolayer | 0.9 | DFT | --- | [13] |

| Bulk | 1.0 | DFT | --- | [13] |

Table 3: Magnetic Moments of Mn ions in Mn₃O₄

| Ion | Magnetic Moment (μB/atom) | Method | Reference |

| Mn²⁺ | 4.6 | PBE+U | [5] |

| Mn³⁺ | 3.9 | PBE+U | [5] |

Experimental and Computational Methodologies

Experimental Protocols

4.1.1. Synthesis of Mn₃O₄

-

Co-precipitation Technique: This method is often used for synthesizing pure and doped Mn₃O₄ nanoparticles. For instance, silver-modified Mn₃O₄ nanoparticles were prepared using a co-precipitation technique.[10][11]

-

Hydrothermal Method: Single-crystal Mn₃O₄ nanorods with a tetragonal structure have been synthesized via a chemical reaction route.[7]

-

High-Pressure Synthesis: Polycrystalline samples of Mn₃O₄ post-spinel are prepared at high pressure.[3]

4.1.2. Characterization Techniques

-

X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the synthesized Mn₃O₄.[14]

-

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): Employed to study the morphology, size, and crystalline nature of Mn₃O₄ nanostructures.[7]

-

Optical Absorption Spectroscopy: This technique is used to experimentally determine the optical band gap of Mn₃O₄. The band gap is often estimated from diffuse reflectance spectra using the Kubelka-Munk equation and Tauc plots.[5]

Computational Protocols

4.2.1. Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to investigate the electronic structure of materials. For Mn₃O₄, various exchange-correlation functionals have been employed.

-

Generalized Gradient Approximation (GGA): While computationally efficient, GGA tends to underestimate the band gap of strongly correlated systems like Mn₃O₄.[6]

-

DFT+U: This approach introduces a Hubbard U term to account for the strong on-site Coulomb repulsion of the localized d electrons of manganese, providing a more accurate description of the electronic structure. The value of U-J is a critical parameter, with values around 3.0 eV being used for Mn.

-

Hybrid Functionals (e.g., HSE06, PBE0, B3LYP): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often yielding more accurate band gaps compared to GGA or DFT+U.[9]

-

Agapito-Curtarolo-Buongiorno-Nardelli (ACBN0): A pseudo-hybrid Hubbard density functional that offers a parameter-free alternative to traditional DFT+U and hybrid methods.[15]

Computational Workflow for Electronic Structure Calculation

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. journals.jps.jp [journals.jps.jp]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tailoring the bandgap of Mn3O4 for visible light driven photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Thermal Stability of Hausmannite (Mn3O4): A Technical Guide to Decomposition in Varied Atmospheres

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability of hausmannite (Mn3O4), a manganese oxide of significant interest in various scientific and industrial fields, including catalysis and energy storage. The document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of the thermal decomposition pathways of Mn3O4 in oxidizing (air), inert (argon or nitrogen), and reducing (hydrogen) atmospheres.

Executive Summary

The thermal behavior of Mn3O4 is critically dependent on the surrounding atmosphere. In an oxidizing atmosphere such as air, Mn3O4 can be oxidized to other manganese oxides at lower temperatures before its eventual reduction at higher temperatures. In contrast, inert atmospheres facilitate the reduction of Mn3O4 to lower oxides. A reducing atmosphere, exemplified by hydrogen, promotes a more direct and lower-temperature reduction to manganese(II) oxide (MnO). Understanding these distinct decomposition pathways is crucial for controlling the synthesis of specific manganese oxide phases and for applications where thermal stability is a key factor.

Thermal Decomposition of Mn3O4: A Comparative Analysis

The thermal stability of Mn3O4 has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections summarize the key findings in different atmospheric conditions.

Oxidizing Atmosphere (Air)

In the presence of air, the thermal behavior of Mn3O4 is complex, involving both oxidation and reduction processes. At temperatures between 250°C and 500°C, Mn3O4 can undergo partial oxidation to Mn5O8, a process that is often accompanied by an exothermic phase transformation.[1][2] This transformation is influenced by factors such as particle size and heating rate.[1] As the temperature increases, Mn3O4 becomes the more stable phase. A polymorphic transformation from a tetragonal to a cubic structure has been observed at approximately 1190-1192°C.[3]

Inert Atmosphere (Argon or Nitrogen)

In an inert atmosphere, such as argon or nitrogen, the thermal decomposition of Mn3O4 involves a series of reduction steps. Starting from higher manganese oxides, the general decomposition pathway is the reduction of Mn2O3 to Mn3O4, followed by the reduction of Mn3O4 to MnO at higher temperatures.[3][4] The transformation of Mn2O3 to Mn3O4 is typically observed in the range of 820°C to 900°C.[5][6] The subsequent reduction of Mn3O4 to MnO occurs at temperatures around 1145°C.[3] Similar to the behavior in air, a reversible polymorphic transformation of tetragonal Mn3O4 to cubic Mn3O4 is also observed around 1180°C in an argon atmosphere.[3]

Reducing Atmosphere (Hydrogen)

In a reducing atmosphere of hydrogen, Mn3O4 is reduced to MnO.[4][5] This reduction occurs at a significantly lower temperature compared to the decomposition in inert atmospheres. Studies have shown that in a hydrogen atmosphere, higher manganese oxides are reduced to MnO, with Mn3O4 acting as an intermediate phase.[5] The reduction of Mn3O4 to MnO in a hydrogen atmosphere has been observed to occur at around 900°C in isothermal experiments.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data obtained from thermogravimetric analysis of Mn3O4 in different atmospheres.

Table 1: Thermal Transitions of Mn3O4 in an Oxidizing Atmosphere (Air)

| Temperature Range (°C) | Event | Weight Change |

| ~250 - 500 | Partial oxidation to Mn5O8 | ~0.54% increase[1] |

| ~1010 | Formation of tetragonal Mn3O4 from Mn2O3 | ~2% loss[3] |

| ~1190 - 1192 | Reversible polymorphic transformation (tetragonal to cubic Mn3O4) | No significant change |

Table 2: Thermal Transitions of Mn3O4 in an Inert Atmosphere (Argon/Nitrogen)

| Temperature Range (°C) | Event | Weight Change |

| ~820 - 900 | Complete transformation of Mn2O3 to tetragonal Mn3O4 | - |

| ~1145 | Transformation to MnO | - |

| ~1180 | Reversible polymorphic transformation (tetragonal to cubic Mn3O4) | No significant change |

Table 3: Thermal Transitions of Mn3O4 in a Reducing Atmosphere (Hydrogen)

| Temperature (°C) | Event | Weight Change |

| ~900 (isothermal) | Reduction to MnO | Theoretical ~11.17% loss |

Experimental Protocols

The following sections detail typical experimental protocols for the thermal analysis of Mn3O4 using TGA/DSC.

General TGA/DSC Protocol

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is typically employed.

-

Sample Preparation: A small amount of the Mn3O4 sample (typically 5-15 mg) is accurately weighed and placed in a crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The instrument is purged with the desired gas (air, argon, nitrogen, or a hydrogen-containing mixture) at a controlled flow rate (e.g., 20-100 mL/min) to establish a stable baseline.[7][8]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200-1400°C) at a constant heating rate (e.g., 10-20 K/min).[9][10] Isothermal segments can be included to study specific transitions in more detail.

-

Data Acquisition: The sample weight, temperature, and heat flow are continuously recorded throughout the experiment.

Atmosphere-Specific Considerations

-

Air: Synthetic air (or a mixture of 20% O2 and 80% N2) is used as the purge gas.

-

Inert Atmosphere: High-purity argon or nitrogen is used as the purge gas to prevent oxidation.

-

Reducing Atmosphere: A mixture of hydrogen and an inert gas (e.g., 5% H2 in Ar) is typically used for safety and to control the reduction potential. The evolved water vapor can be detected using a coupled mass spectrometer (TGA-MS) for further analysis.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways and a typical experimental workflow.

Caption: Thermal decomposition pathway of Mn3O4 in an oxidizing atmosphere (air).

Caption: Thermal decomposition pathway of Mn3O4 in an inert atmosphere (argon/nitrogen).

Caption: Thermal decomposition pathway of Mn3O4 in a reducing atmosphere (hydrogen).

Caption: A typical experimental workflow for the thermal analysis of Mn3O4.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Thermal Decomposition andHydrogen Reduction of ManganeseOre [diva-portal.org]

- 5. diva-portal.org [diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

Jahn-Teller distortion in Manganese tetroxide spinel

An In-Depth Technical Guide on the Jahn-Teller Distortion in Manganese Tetroxide Spinel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jahn-Teller distortion in manganese tetroxide (Mn₃O₄), a spinel oxide with significant implications in various scientific and technological fields. This document delves into the core principles of the Jahn-Teller effect in Mn₃O₄, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying mechanisms.

Introduction to Jahn-Teller Distortion in Mn₃O₄

Manganese tetroxide, also known as hausmannite, adopts a tetragonally distorted spinel structure at room temperature. This distortion is a direct consequence of the Jahn-Teller effect, a fundamental mechanism in chemistry and physics that describes how the electronic configuration of a molecule or crystal can induce a spontaneous geometrical distortion to lower its overall energy.[1][2]

In the case of Mn₃O₄, the presence of Mn³⁺ ions in the octahedral sites of the spinel lattice is the driving force behind this phenomenon. The Mn³⁺ ion has a high-spin d⁴ electronic configuration (t₂g³eg¹), resulting in a degenerate electronic ground state in a perfectly octahedral environment. To lift this degeneracy and achieve a more stable energetic state, the MnO₆ octahedra undergo a tetragonal elongation, where two axial Mn-O bonds are longer than the four equatorial bonds.[3][4] This local distortion propagates throughout the crystal lattice in a cooperative manner, leading to a macroscopic change in the crystal symmetry from cubic to tetragonal.[5][6] This cooperative Jahn-Teller effect is crucial in determining the unique structural, magnetic, and electronic properties of Mn₃O₄.

Quantitative Data on Structural and Physical Properties

The Jahn-Teller distortion in Mn₃O₄ leads to measurable changes in its crystallographic and physical parameters. The following tables summarize key quantitative data extracted from various experimental studies.

Table 1: Crystal Structure Parameters of Mn₃O₄

| Parameter | Value | Experimental Technique | Reference |

| Crystal System | Tetragonal | X-ray Diffraction (XRD) | [7] |

| Space Group | I4₁/amd | X-ray Diffraction (XRD) | [8][9] |

| Lattice Constant 'a' | ~5.76 Å | X-ray Diffraction (XRD) | [10] |

| Lattice Constant 'c' | ~9.47 Å | X-ray Diffraction (XRD) | [10] |

| c/a Ratio | ~1.64 | X-ray Diffraction (XRD) | [10] |

Table 2: Cation Distribution in Mn₃O₄ Spinel

| Cation | Tetrahedral (A) Site Occupancy | Octahedral (B) Site Occupancy | Experimental Technique | Reference |

| Mn²⁺ | 1 | 0 | Anomalous X-ray Diffraction | [9][11] |

| Mn³⁺ | 0 | 2 | Anomalous X-ray Diffraction | [9][11] |

Table 3: Mn-O Bond Lengths in the Distorted Octahedra

| Bond | Bond Length (Å) | Experimental Technique | Reference |

| Mn³⁺-O (equatorial) | ~1.93 Å | EXAFS / Materials Project | [3][12] |

| Mn³⁺-O (axial) | ~2.28 Å | EXAFS / Materials Project | [3][12] |

Table 4: Key Transition Temperatures

| Transition | Temperature (K) | Phenomenon | Reference |

| Néel Temperature (Tₙ) | ~42 K | Paramagnetic to Ferrimagnetic | [13][14] |

| Structural Transition | ~1443 K (1170 °C) | Tetragonal to Cubic | [10] |

Experimental Protocols

The characterization of the Jahn-Teller distortion in Mn₃O₄ relies on a suite of advanced experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, lattice parameters, and phase purity of Mn₃O₄.

-

Methodology:

-

A powdered sample of Mn₃O₄ is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is recorded.

-

Rietveld refinement of the XRD data is performed to obtain precise lattice parameters, atomic positions, and space group information. Temperature-dependent XRD can be used to study the structural phase transition from tetragonal to cubic.[13][15]

-

Neutron Diffraction

-

Objective: To determine the magnetic structure and cation distribution of Mn₃O₄.

-

Methodology:

-

A powdered or single-crystal sample of Mn₃O₄ is placed in a neutron beam.

-

Neutrons are scattered by both the atomic nuclei and the magnetic moments of the Mn ions.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

Analysis of the nuclear Bragg peaks provides information about the crystal structure, similar to XRD.

-

The analysis of the magnetic Bragg peaks, which appear below the magnetic ordering temperature, allows for the determination of the arrangement and orientation of the magnetic moments in the crystal lattice.[8][16]

-

Extended X-ray Absorption Fine Structure (EXAFS)

-

Objective: To determine the local atomic environment around the Mn ions, including bond lengths and coordination numbers.

-

Methodology:

-

A sample of Mn₃O₄ is irradiated with a tunable, high-intensity X-ray beam from a synchrotron source.

-

The X-ray absorption coefficient is measured as a function of the incident X-ray energy, scanning through the Mn K-edge.

-

The EXAFS signal, which consists of oscillations in the absorption coefficient above the absorption edge, is extracted.

-

Fourier analysis of the EXAFS signal provides a radial distribution function, showing the distances to neighboring atoms.

-

By fitting the EXAFS data to theoretical models, precise Mn-O bond lengths for the equatorial and axial positions in the MnO₆ octahedra can be determined.[12][17]

-

Anomalous X-ray Powder Diffraction

-

Objective: To determine the specific distribution of Mn²⁺ and Mn³⁺ cations over the tetrahedral and octahedral sites.

-

Methodology:

-

A series of powder diffraction patterns are collected using synchrotron radiation at energies near the Mn K-absorption edge.

-

The atomic scattering factor of manganese becomes energy-dependent in this region, and the anomalous scattering factors (f' and f'') differ for Mn²⁺ and Mn³⁺.

-

By performing Rietveld refinement on the diffraction patterns collected at multiple energies, the site occupancies of the different manganese oxidation states can be accurately determined.[9][11]

-

Visualizing the Jahn-Teller Distortion and its Consequences

The following diagrams, generated using the DOT language, illustrate the key concepts and relationships associated with the Jahn-Teller distortion in Mn₃O₄.

References

- 1. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. A strong Jahn–Teller distortion in Mn3O4–MnO heterointerfaces for enhanced silver catalyzed formaldehyde reforming into hydrogen - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 5. Cooperative Jahn-Teller effect and engineered long-range strain in manganese oxide/graphene superlattice for aqueous zinc-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooperative Jahn-Teller effect and engineered long-range strain in manganese oxide/graphene superlattice for aqueous zinc-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. hpstar.ac.cn [hpstar.ac.cn]

- 11. pubs.aip.org [pubs.aip.org]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. kuey.net [kuey.net]

- 14. researchgate.net [researchgate.net]

- 15. fizika.si [fizika.si]

- 16. researchgate.net [researchgate.net]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

Methodological & Application

Application Note: Hydrothermal Synthesis of Manganese Tetroxide (Mn₃O₄) Nanoparticles for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of manganese tetroxide (Mn₃O₄, Hausmannite) nanoparticles via a facile hydrothermal method. It outlines the influence of key synthesis parameters on the resulting nanoparticle morphology and characteristics. Furthermore, it highlights the significant potential of these nanoparticles in biomedical applications, particularly in drug delivery and diagnostic imaging, owing to their unique physicochemical properties and biocompatibility.[1][2]

Introduction

Manganese tetroxide (Mn₃O₄) nanoparticles are attracting considerable interest due to their low cost, environmental friendliness, and unique magnetic and catalytic properties.[3] As a mixed-valence oxide (containing both Mn²⁺ and Mn³⁺), Mn₃O₄ exhibits significant potential in various fields, including energy storage, catalysis, and biomedicine.[4] The hydrothermal synthesis route offers a simple, cost-effective, and easily controllable method for producing a variety of Mn₃O₄ nanostructures, such as nanowires, nanorods, and nano-octahedrons, by tuning reaction conditions like temperature, time, and precursors.[4][5] For drug development professionals, manganese oxide nanoparticles are particularly promising as they can be engineered as theranostic agents, combining diagnostic (e.g., MRI contrast) and therapeutic (e.g., drug delivery) functionalities.[2][6]

Key Applications in Research and Drug Development

Hydrothermally synthesized Mn₃O₄ nanoparticles and related manganese oxides are explored for several high-impact biomedical applications:

-

Drug Delivery Systems: The porous structure and high surface area of Mn₃O₄ nanoparticle assemblies make them suitable carriers for therapeutic agents.[7] Manganese oxide-based nanosystems can be designed to release drugs in response to specific stimuli within the tumor microenvironment (TME), such as low pH and high glutathione (B108866) (GSH) levels.[8][9] This targeted release mechanism enhances therapeutic efficacy while minimizing side effects on healthy tissues.[9][10]

-

Magnetic Resonance Imaging (MRI) Contrast Agents: Manganese ions (Mn²⁺) are effective T₁-weighted MRI contrast agents. Nanoparticles can be designed to degrade in the TME, releasing Mn²⁺ ions and generating a strong MRI signal for precise tumor imaging and diagnosis.[11][12]

-

Theranostics: Combining diagnostic and therapeutic capabilities, Mn₃O₄ nanoparticles can be loaded with drugs and also serve as MRI contrast agents, allowing for simultaneous imaging and treatment monitoring.[6]

-

Antimicrobial and Anti-inflammatory Activity: Certain formulations of manganese oxide nanoparticles have demonstrated inherent antimicrobial and anti-inflammatory properties, opening avenues for new therapeutic strategies.[1]

Principle of Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically conducted within a sealed, heated pressure vessel known as a Teflon-lined autoclave. For Mn₃O₄ nanoparticle synthesis, a manganese salt precursor (e.g., potassium permanganate (B83412), manganese chloride, manganese acetate) is dissolved in water, often with a reducing agent or surfactant.[3][5][13] The sealed autoclave is heated, causing the pressure and temperature inside to increase. These conditions facilitate the dissolution, reaction, and crystallization of precursors, leading to the formation of uniform, crystalline nanoparticles. The morphology, size, and crystallinity of the final product are highly dependent on parameters such as temperature, reaction duration, pH, and the type of precursors used.[3][14]

Experimental Protocols

This section provides a detailed, generalized protocol for the hydrothermal synthesis of Mn₃O₄ nanoparticles, followed by specific examples from cited literature.

General Laboratory Protocol

This protocol is a generalized procedure based on the reduction of potassium permanganate (KMnO₄).

Materials:

-

Potassium permanganate (KMnO₄)

-

Reducing agent (e.g., Ethanol (B145695), Ethylene (B1197577) glycol[13])

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave (50-125 mL capacity)

-

Magnetic stirrer and stir bar

-

Drying oven

-

Centrifuge

Procedure:

-

Precursor Solution Preparation: Dissolve the manganese precursor (e.g., 0.002 mol of KMnO₄) in DI water (e.g., 80 mL) in a glass beaker.[13]

-

Addition of Reducing Agent: While stirring vigorously, add the reducing agent (e.g., 2 mL of ethylene glycol or 10 mL of ethanol) to the precursor solution.[3][13] Continue stirring for approximately 1 hour at room temperature to ensure a homogeneous mixture.

-

Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

-

Heating: Place the sealed autoclave into a programmable drying oven. Heat the autoclave to the desired reaction temperature (e.g., 110-180 °C) and maintain this temperature for a specified duration (e.g., 4-12 hours).[3][4][13]

-

Cooling and Collection: After the reaction is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature. Do not attempt to open the vessel while it is hot and pressurized.

-

Washing: Open the autoclave and collect the precipitate. Wash the product multiple times with DI water and ethanol to remove any unreacted ions and byproducts. Centrifugation is typically used to separate the nanoparticles from the supernatant after each wash.

-

Drying: Dry the final washed product in an oven at a moderate temperature (e.g., 60-80 °C) for 12 hours to obtain the final Mn₃O₄ nanoparticle powder.[1][3]

Workflow for Hydrothermal Synthesis

Caption: Experimental workflow for the hydrothermal synthesis of Mn₃O₄ nanoparticles.

Data Presentation: Synthesis Parameters and Nanoparticle Properties

The properties of the synthesized Mn₃O₄ nanoparticles are highly dependent on the reaction conditions. The tables below summarize quantitative data from various studies.

Table 1: Effect of Hydrothermal Synthesis Parameters on Mn₃O₄ Nanoparticle Properties

| Manganese Precursor | Reducing Agent / Additive | Temperature (°C) | Time (h) | Resulting Morphology & Size | Reference |

| KMnO₄ | Ethanol | 110 | 4 | Uniform nanowires | [3] |

| KMnO₄ | Ethanol | 170 | 4 | Uniform octahedrons (~60 nm edge) | [3] |

| MnCl₂·4H₂O | N/A | 150 | 12 | Octahedrons (~32 nm crystallite size) | [4] |

| Mn(CH₃COO)₂·4H₂O | Acetone/Water | 60-140 | N/A | Spherical particles (9-15 nm) | [14] |

| Mn(II) salt | CTAB, liq. NH₃ | 180 | 6 | Nanoflowers | [1] |

| KMnO₄ | Ethylene Glycol | 120 | 4 | Nanorods on Graphene Sheets | [13] |

Table 2: Physicochemical Properties of Hydrothermally Synthesized Mn₃O₄ Nanoparticles

| Synthesis Condition | BET Surface Area (m²/g) | Crystallite/Particle Size | Key Performance Metric | Reference |

| 110 °C, 10 mL Ethanol | 248.8 | Nanowires | High efficiency in phenol (B47542) removal | [3] |

| 150 °C, 12 h | N/A | ~32 nm | Specific Capacitance: 322 F/g | [4] |

| N/A | N/A | ~65 nm | Specific Capacitance: 198 F/g | [15] |

| Room Temp Synthesis | N/A | 50-100 nm | Specific Capacitance: 205 F/g | [16] |

Characterization Methods

To analyze the synthesized Mn₃O₄ nanoparticles, the following characterization techniques are commonly employed:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1][3][15]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size distribution of the synthesized nanoparticles.[3][15]

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticle morphology and crystal lattice.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds, confirming the presence of Mn-O vibrational modes.[15]

-

Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the nanoparticle assemblies.[3]

Mechanism for Biomedical Application

The utility of manganese oxide nanoparticles in drug delivery and imaging often relies on their response to the unique conditions of the tumor microenvironment (TME). The TME is characterized by mild acidity (low pH) and elevated levels of glutathione (GSH).[8] MnO₂-based nanoparticles can react with these stimuli, leading to their degradation. This process releases any loaded therapeutic drug directly at the tumor site and simultaneously frees Mn²⁺ ions, which act as an MRI contrast agent.

Logical Pathway for TME-Responsive Theranostics

Caption: TME-responsive mechanism of manganese oxide nanoparticles for theranostics.

References

- 1. texilajournal.com [texilajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Controllable Synthesis of Mn3O4 Nanowires and Application in the Treatment of Phenol at Room Temperature [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, phase transformation, and morphology of hausmannite Mn3O4 nanoparticles: photocatalytic and antibacterial investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. manganesesupply.com [manganesesupply.com]

- 10. researchgate.net [researchgate.net]

- 11. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00991A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Co-precipitation Synthesis of Manganese Oxide (Mn3O4) Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of manganese oxide (Mn3O4) nanoparticles using the co-precipitation method. This technique is widely employed due to its simplicity, cost-effectiveness, and ability to produce nanoparticles with desirable characteristics for a range of applications.[1] Mn3O4 nanoparticles are of significant interest in fields such as biomedicine, catalysis, and energy storage.[1][2][3] Their potential applications include roles as catalysts, electrode materials, and in the development of antimicrobial and anticancer agents.[4][5]

Overview of the Co-precipitation Method

The co-precipitation method for synthesizing Mn3O4 nanoparticles involves the conversion of a soluble manganese salt precursor into an insoluble manganese hydroxide (B78521), which is then transformed into manganese oxide through controlled precipitation. This process typically involves the dropwise addition of a precipitating agent to the manganese salt solution under controlled temperature and pH conditions. Subsequent washing, drying, and sometimes annealing steps are performed to obtain the final nanoparticle product.

Experimental Protocol

This protocol outlines a general procedure for the co-precipitation synthesis of Mn3O4 nanoparticles. It is important to note that reaction parameters can be varied to control the size and morphology of the resulting nanoparticles.